![molecular formula C13H14N4O2 B2780894 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide CAS No. 1235319-65-9](/img/structure/B2780894.png)
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide is a useful research compound. Its molecular formula is C13H14N4O2 and its molecular weight is 258.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic potential, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H14N4O2, with a molecular weight of 258.28 g/mol. The structural features include a pyridazinone core, which is crucial for its biological activity, and various substituents that enhance its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄N₄O₂ |
Molecular Weight | 258.28 g/mol |
CAS Number | 1234894-61-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, focusing on constructing the pyridazinone core through cyclization reactions followed by the introduction of the pyridine moiety via amine coupling reactions. Key reagents include acetic anhydride for acetylation and various coupling agents for amide bond formation. Optimization of reaction conditions (temperature, solvent, pH) is essential for achieving high yields and purity .
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. Notably, This compound has been investigated as a potential inhibitor of phosphodiesterase 4 (PDE4), which is linked to therapeutic applications in treating inflammatory diseases and depression .
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it was evaluated against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines, showing moderate to significant antiproliferative activity. The mechanism appears to involve cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization .
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic activity of similar compounds against four human cancer cell lines: A2780, A2780/RCIS, MCF-7, and MCF-7/MX. Compounds exhibiting the highest antiproliferative activity had IC50 values ranging from 4.47 to 52.8 μM. The most effective compounds induced cell cycle arrest and inhibited tubulin polymerization in a dose-dependent manner .
Study 2: Molecular Docking Analysis
Molecular docking studies were conducted to elucidate the binding interactions between the compound and its target proteins. The docking results indicated favorable binding affinities, suggesting that structural modifications could enhance activity against specific targets like tubulin .
The compound likely interacts with specific enzymes or receptors, inhibiting their activity by binding to active sites or modulating signal transduction pathways. This interaction can lead to various biological effects depending on the target engaged .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound was shown to disrupt PRMT5-substrate adaptor protein interactions, leading to reduced substrate methylation in cancer cells lacking the MTAP gene. This mechanism suggests its potential as a therapeutic agent in targeted cancer therapies .
Inhibition Studies
In vitro assays demonstrated that the compound effectively inhibits the binding of PRMT5 to its substrate adaptors with an IC50 value indicative of moderate potency. Further optimization of the compound structure resulted in enhanced solubility and potency, making it a promising candidate for drug development .
Biochemical Research
Biomolecular Interactions
The compound's structure allows it to engage in specific interactions with biomolecules, making it useful for studying protein-ligand interactions. Its ability to form covalent bonds with target proteins can provide insights into the mechanisms of action at a molecular level, aiding researchers in understanding complex biochemical pathways .
Structural Biology Applications
X-ray crystallography studies involving this compound have revealed detailed structural information about its binding sites on target proteins. This data can be instrumental for designing new inhibitors or optimizing existing ones based on structure-activity relationships (SAR) .
Pharmacological Applications
Drug Development
Due to its promising biological activities, this compound is being explored for development as a novel therapeutic agent. Its unique chemical structure provides a scaffold for further modifications aimed at enhancing efficacy and reducing side effects .
Toxicology Studies
Preliminary toxicological evaluations are necessary to establish safety profiles for this compound before clinical trials can commence. Understanding its pharmacokinetics and pharmacodynamics will be crucial for assessing its viability as a drug candidate .
Case Study 1: PRMT5 Inhibition in Cancer Cells
A study published in Biorxiv demonstrated that modifications to the compound increased its binding affinity to PRMT5, leading to significant reductions in methylation levels of PRMT5 substrates in MTAP-deleted cancer cell lines. This study underscored the importance of structural optimization in enhancing therapeutic efficacy .
Case Study 2: Structural Analysis via X-ray Crystallography
Research conducted by the RCSB Protein Data Bank provided insights into the structural conformation of the compound when bound to PRMT5. The findings revealed critical interactions that could be exploited for further drug design efforts aimed at similar targets .
Propiedades
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-pyridin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-6-7-12(18)17(16-9)10(2)13(19)15-11-5-3-4-8-14-11/h3-8,10H,1-2H3,(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHOWEXBYHGANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.